Fluorine-18

PET radiopharmaceutical distribution cyclotron logistics radiopharmacy

Fluorine-18 (F-18) is a cyclotron-produced, positron-emitting radioisotope with a half-life of 109.8 minutes and a decay mode of 96.9% positron emission and 3.1% electron capture. Its favorable nuclear characteristics—including a maximum positron energy of 634 keV and a short mean positron range in water of 0.6 mm—make it the most widely utilized radionuclide in positron emission tomography (PET) for both clinical diagnostics and preclinical research.

Molecular Formula FH
Molecular Weight 19.0089 g/mol
CAS No. 13981-56-1
Cat. No. B077423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorine-18
CAS13981-56-1
Synonyms18F radioisotope
F-18 radioisotope
Fluorine-18
Molecular FormulaFH
Molecular Weight19.0089 g/mol
Structural Identifiers
SMILESF
InChIInChI=1S/FH/h1H/i1-1
InChIKeyKRHYYFGTRYWZRS-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorine-18 (CAS 13981-56-1): Physical Properties and Clinical Significance in PET Imaging


Fluorine-18 (F-18) is a cyclotron-produced, positron-emitting radioisotope with a half-life of 109.8 minutes and a decay mode of 96.9% positron emission and 3.1% electron capture [1]. Its favorable nuclear characteristics—including a maximum positron energy of 634 keV and a short mean positron range in water of 0.6 mm—make it the most widely utilized radionuclide in positron emission tomography (PET) for both clinical diagnostics and preclinical research [2][3]. F-18 serves as the cornerstone radiolabel for essential radiopharmaceuticals, most notably 2-[18F]fluoro-2-deoxy-D-glucose (18F-FDG), which is employed across oncology, cardiology, and neurology for the assessment of glucose metabolism [4].

Why Fluorine-18 (F-18) Cannot Be Substituted by Other Short-Lived PET Radionuclides


The selection of a PET radionuclide is a multi-parameter optimization problem where physical half-life, positron range, production logistics, and radiochemical compatibility are tightly coupled. While alternatives like Carbon-11 (C-11) and Gallium-68 (Ga-68) exist, they are not interchangeable with Fluorine-18 due to fundamental physical constraints. A shorter half-life (e.g., C-11's 20.4 min) mandates on-site cyclotron production and precludes distribution to satellite imaging centers, whereas a longer half-life alone is insufficient if imaging quality is compromised by high positron energy and long positron range, as seen with Ga-68 (mean positron range of 3.5 mm in water vs. 0.6 mm for F-18) [1]. Furthermore, F-18's established radiochemistry enables a vast array of labeled molecular probes, a versatility not fully replicated by generator-produced isotopes like Ga-68, which are limited to chelation chemistry [2]. The following quantitative evidence demonstrates exactly where F-18 provides measurable, decision-relevant differentiation.

Fluorine-18 Product-Specific Differentiation: Head-to-Head Quantitative Evidence Against Key Comparators


Half-Life Advantage Enables Off-Site Distribution Compared to Carbon-11

Fluorine-18's half-life is 5.4 times longer than that of Carbon-11 (109.8 min vs. 20.4 min) [1]. This quantitative difference is the primary determinant of distribution feasibility. C-11-labeled tracers, due to rapid decay, require on-site cyclotron production and immediate use, severely limiting their application to centers with such infrastructure [2]. In contrast, F-18-labeled tracers can be produced at a central cyclotron facility and distributed regionally via a commercial radiopharmacy network, enabling their use at satellite PET centers without a cyclotron. This logistical advantage directly translates to broader patient access and is the basis for multicenter clinical trials utilizing F-18 tracers [3].

PET radiopharmaceutical distribution cyclotron logistics radiopharmacy Carbon-11

Superior Spatial Resolution in Clinical PET Due to Shorter Positron Range Compared to Gallium-68

Fluorine-18 provides quantifiably better spatial resolution in PET imaging compared to Gallium-68. The mean positron range for F-18 in water is 0.6 mm, which is significantly shorter than the 3.5 mm range for Ga-68 [1]. This difference translates into measurable losses in spatial resolution and quantification accuracy. A direct comparison study found that the inherent spatial resolution loss (FWHM) is much smaller for F-18 than for Ga-68 in both soft tissue (0.54 mm vs. 1.05 mm) and lung tissue (1.52 mm vs. 3.32 mm) [2]. This leads to F-18 outperforming Ga-68 in clinical PET scanners for both image quality and quantitative accuracy, particularly for small lesions [3].

PET image quality spatial resolution positron range Gallium-68

Higher Positron Yield and Signal-to-Noise Ratio Compared to Gallium-68

Fluorine-18 decays with a positron branching ratio of 96.9%, which is significantly higher than the 88.9% branching ratio of Gallium-68 [1]. This 8.0 percentage point difference results in a higher absolute signal yield per unit of radioactivity, contributing to improved image signal-to-noise ratio (SNR) and shorter scan times for a given image quality [2]. The lower positron yield of Ga-68, combined with its longer positron range, further degrades image quality and quantitative accuracy compared to the F-18 gold standard [3].

PET sensitivity positron yield image noise Gallium-68

Established Regulatory Pathway with Multiple FDA-Approved NDAs/ANDAs

Fluorine-18 radiopharmaceuticals benefit from a mature and well-defined regulatory framework, providing a lower barrier to market entry and procurement compared to emerging PET isotopes. Several F-18-labeled drugs have received FDA approval via New Drug Applications (NDAs) or are available as generics via Abbreviated New Drug Applications (ANDAs) [1]. For example, Sodium Fluoride F-18 (NaF) has an approved NDA for bone imaging, and numerous ANDAs for Fludeoxyglucose F-18 (FDG) are active [2]. In contrast, other tracers labeled with emerging PET isotopes may require a more complex and lengthy approval process, often involving an Investigational New Drug (IND) application before an NDA can be filed, which can delay clinical adoption and limit procurement to research settings [3].

FDA approval NDA ANDA regulatory compliance procurement

Scalable Cyclotron Production with High Specific Activity for Radiopharmaceutical Synthesis

Fluorine-18 can be reliably produced in large quantities using medical cyclotrons via the 18O(p,n)18F reaction, achieving high specific activities essential for synthesizing high-quality radiopharmaceuticals [1]. For example, production of anhydrous [18F]F2 gas on a medical mini-cyclotron has yielded specific activities of 216.82 GBq/mmol (5.86 Ci/mmol) after a 2-hour irradiation . This high specific activity ensures that the mass of the labeled compound administered is in the nanomolar range, fulfilling the 'tracer principle' and avoiding any pharmacological effect, which is a critical quality attribute for PET imaging agents and is comparable to the high specific activities achievable with short-lived C-11 [2].

cyclotron production specific activity radiochemical purity manufacturing

High-Value Application Scenarios for Fluorine-18 Driven by Quantified Performance Advantages


Regional Multi-Center Oncology Clinical Trials Requiring Centralized Tracer Production and Distribution

Fluorine-18-labeled tracers, most notably [18F]FDG, are the standard of care for staging, response assessment, and surveillance in oncology. Their 109.8-minute half-life enables centralized production at a cyclotron facility and subsequent distribution to a network of satellite imaging centers within a 2-4 hour radius [1]. This logistical advantage, demonstrated by the extensive commercial FDG distribution network, is essential for conducting large, multi-center clinical trials where consistent tracer quality and supply across all sites are mandatory. The inability of C-11 tracers (20.4 min half-life) to support this distribution model makes F-18 the only practical choice for such trials, as confirmed by studies establishing the equivalence of F-18-labeled analogs to their C-11 counterparts, thereby validating their use in broader patient populations [2].

High-Resolution Small Lesion Detection and Accurate Quantification in Clinical PET

The superior spatial resolution of F-18, attributed to its short positron range (0.6 mm in water), directly impacts the detection and characterization of small, low-volume disease. In clinical practice, this translates to higher sensitivity for detecting sub-centimeter lymph node metastases in oncology and accurately quantifying radiotracer uptake in small brain structures for neurology applications [1]. In contrast, the longer positron range of Ga-68 (3.5 mm in water) introduces significant blurring and partial volume effects, reducing quantitative accuracy and potentially obscuring small lesions [2]. For any application where precise localization and accurate SUV quantification of small structures are paramount, F-18 is the superior choice [3].

Preclinical PET Imaging for Drug Development and Translational Research

In the pharmaceutical industry, F-18 is the workhorse isotope for preclinical PET studies in rodents and non-human primates to evaluate pharmacokinetics, target engagement, and receptor occupancy of novel therapeutics. Its 109.8-minute half-life provides a practical window for dynamic imaging protocols and allows for scanning multiple animals from a single radiosynthesis, improving throughput and reducing costs [1]. Furthermore, the ability to achieve high specific activities (e.g., >5 Ci/µmol for [18F]F2) ensures that the tracer principle is maintained even when targeting low-capacity systems like receptor binding sites, a critical requirement for generating reliable quantitative data in translational studies [2]. The poorer spatial resolution and lower positron yield of Ga-68 would compromise data quality in small animal imaging [3].

Compliant and Reimbursable Routine Clinical Diagnostics in the US Market

For hospital systems and imaging centers in the United States, the procurement and use of FDA-approved F-18 radiopharmaceuticals (e.g., FDG, NaF) are essential for regulatory compliance and insurance reimbursement [1]. The availability of multiple approved NDAs and ANDAs for F-18 drugs simplifies the sourcing process, as facilities can purchase from any licensed manufacturer. This contrasts with the use of PET tracers under an IND, which are limited to specific research protocols and may not be reimbursable. The well-established regulatory pathway for F-18 products mitigates legal and financial risk for healthcare providers, making it the default and most secure option for routine clinical PET imaging services [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorine-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.